N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide
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Description
The compound “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether . The compound also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The molecule also has a cyclopentyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups . The benzodioxole group is a type of aromatic ether, which contributes to the overall stability of the molecule . The oxazole ring is a heterocycle, which can participate in various types of chemical reactions . The cyclopentyl group is a type of alkyl group, which can provide hydrophobicity to the molecule . The acetamide group can form hydrogen bonds, which can affect the solubility and reactivity of the molecule .Chemical Reactions Analysis
The compound “this compound” can undergo various types of chemical reactions due to the presence of multiple functional groups . For instance, the benzodioxole group can undergo electrophilic aromatic substitution reactions . The oxazole ring can participate in nucleophilic substitution reactions . The acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . For instance, the presence of the benzodioxole group and the oxazole ring could increase the overall polarity of the molecule, which could affect its solubility in various solvents . The cyclopentyl group could provide hydrophobicity to the molecule, which could affect its partition coefficient . The acetamide group could form hydrogen bonds, which could affect its melting point and boiling point .Future Directions
The compound “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-cyclopentylacetamide” could be further investigated for its potential applications. For instance, it could be evaluated for its biological activity against various targets . The structure of the compound could be modified to improve its properties or to create new compounds with different properties . The synthesis process could be optimized to increase the yield or to reduce the number of steps .
Mechanism of Action
Target of Action
The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-cyclopentylacetamide primarily targets microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a significant role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle progression pathway . By causing cell cycle arrest at the S phase, it disrupts the normal progression of the cell cycle . This disruption leads to the activation of the apoptosis pathway, resulting in programmed cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, exhibiting potent growth inhibition properties .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-18(7-12-3-1-2-4-12)19-10-14-9-16(24-20-14)13-5-6-15-17(8-13)23-11-22-15/h5-6,8-9,12H,1-4,7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUPPDXXOKZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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